molecular formula C9H8N2O4S B5809950 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

Cat. No.: B5809950
M. Wt: 240.24 g/mol
InChI Key: WSAWRDUGLYWWQU-UHFFFAOYSA-N
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Description

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a propanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
  • Reduction:

    • The oxadiazole ring can be reduced under specific conditions to form corresponding reduced products.
  • Substitution:

    • The thiol group in the oxadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

  • Oxidized derivatives of the furan ring.
  • Reduced forms of the oxadiazole ring.
  • Substituted derivatives at the thiol group.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-7(13)3-5-16-9-11-10-8(15-9)6-2-1-4-14-6/h1-2,4H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAWRDUGLYWWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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